5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Description
This compound is a synthetic quinoline derivative characterized by a complex heterocyclic framework. Key structural features include:
- A quinoline core modified with a 1,3-dioxolo ring fused at the 4,5-g positions.
- An ethyl substituent at position 5 and a ketone group at position 6.
- A carboxamide moiety at position 7, linked to a chiral (2S)-configured butan-2-yl chain.
- A methylsulfanyl group at position 4 of the butan-2-yl chain and a 3-(1H-imidazol-1-yl)propylamino side chain.
Properties
Molecular Formula |
C24H29N5O5S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
5-ethyl-N-[(2S)-1-(3-imidazol-1-ylpropylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
InChI |
InChI=1S/C24H29N5O5S/c1-3-29-13-17(22(30)16-11-20-21(12-19(16)29)34-15-33-20)23(31)27-18(5-10-35-2)24(32)26-6-4-8-28-9-7-25-14-28/h7,9,11-14,18H,3-6,8,10,15H2,1-2H3,(H,26,32)(H,27,31)/t18-/m0/s1 |
InChI Key |
YFCKTKOMIGGGIC-SFHVURJKSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CCSC)C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CCSC)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dioxoloquinoline core, the introduction of the imidazole ring, and the attachment of the carboxamide group. Typical reaction conditions may include:
Formation of the dioxoloquinoline core: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of the imidazole ring: This could be achieved through nucleophilic substitution reactions.
Attachment of the carboxamide group: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group may be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups may be reduced to alcohols.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate (Compound 5d)
Key Similarities :
- Quinoline/isoquinoline backbone with ketone groups (positions 5 and 8).
- Substituted amino and ester functionalities.
Key Differences :
- Position 7: 4-Methoxyphenylamino vs. carboxamide with imidazole-containing side chain.
- Position 4 : Methyl ester vs. methylsulfanyl group.
- Chirality : Compound 5d lacks the (2S)-configured side chain present in the target molecule.
Implications :
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:
- Quinoline Derivatives: Known for antimicrobial, anticancer, and enzyme-inhibitory properties. The imidazole moiety in the target compound may enhance activity against cytochrome P450 enzymes or histamine receptors .
- Marine Actinomycete Metabolites: Compounds like salternamides exhibit cytotoxic and antimicrobial activities. The target compound’s methylsulfanyl group may confer similar bioactivity profiles via thioether-mediated redox interactions .
Physicochemical Properties
Structural Analysis Techniques
- X-ray Crystallography : SHELX software () is widely used for resolving complex structures like this compound. The chiral center and dioxolo ring would require high-resolution data for accurate refinement .
- Spectroscopy : IR and NMR data (similar to Compound 5d) would confirm functional groups, while HRMS validates molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
